molecular formula C32H23ClN7Na3O11S3 B14467443 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt CAS No. 72927-93-6

2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt

Cat. No.: B14467443
CAS No.: 72927-93-6
M. Wt: 882.2 g/mol
InChI Key: TYYJEJVLHBJPIZ-UHFFFAOYSA-K
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Description

2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is a complex organic compound primarily used in the dye and pigment industry. This compound is known for its vibrant color properties and stability, making it a valuable component in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt involves multiple steps, including sulfonation, amination, and triazine ring formation. The process typically starts with the sulfonation of anthracene to form anthracenesulfonic acid. This is followed by the introduction of amino groups and the formation of the triazine ring through a series of condensation reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the trisodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pressure conditions. The process involves the use of catalysts to enhance the reaction rates and improve yield. The final product is purified through crystallization and filtration to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which can alter its color properties.

    Reduction: Reduction reactions can lead to the formation of different amino derivatives.

    Substitution: The compound can undergo substitution reactions, particularly in the triazine ring, to form various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various amino and sulfonic acid derivatives, which can have different color properties and applications in the dye industry.

Scientific Research Applications

2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt has several scientific research applications, including:

    Chemistry: Used as a dye intermediate and in the synthesis of various organic compounds.

    Biology: Employed in staining techniques for microscopy and in the study of biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of pigments for paints and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets, including proteins and nucleic acids. The compound can form stable complexes with these molecules, altering their structure and function. The triazine ring and sulfonic acid groups play a crucial role in these interactions, facilitating binding to specific sites on the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone dyes: Similar in structure but differ in the presence of the quinone group.

    Azo dyes: Contain azo groups (-N=N-) instead of the triazine ring.

    Phthalocyanine dyes: Have a different core structure but similar applications in the dye industry.

Uniqueness

2-Anthracenesulfonic acid, 1-amino-4-((3-((4-chloro-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-2,4,6-trimethyl-5-sulfophenyl)amino)-9,10-dihydro-9,10-dioxo-, trisodium salt is unique due to its combination of the anthracene, sulfonic acid, and triazine ring structures. This combination imparts distinct color properties and stability, making it highly valuable in various industrial applications.

Properties

CAS No.

72927-93-6

Molecular Formula

C32H23ClN7Na3O11S3

Molecular Weight

882.2 g/mol

IUPAC Name

trisodium;1-amino-4-[3-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2,4,6-trimethyl-5-sulfonatoanilino]-9,10-dioxoanthracene-2-sulfonate

InChI

InChI=1S/C32H26ClN7O11S3.3Na/c1-13-25(36-20-12-21(53(46,47)48)24(34)23-22(20)27(41)18-6-4-5-7-19(18)28(23)42)14(2)29(54(49,50)51)15(3)26(13)37-32-39-30(33)38-31(40-32)35-16-8-10-17(11-9-16)52(43,44)45;;;/h4-12,36H,34H2,1-3H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H2,35,37,38,39,40);;;/q;3*+1/p-3

InChI Key

TYYJEJVLHBJPIZ-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=C(C(=C1NC2=NC(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)[O-])Cl)C)S(=O)(=O)[O-])C)NC4=CC(=C(C5=C4C(=O)C6=CC=CC=C6C5=O)N)S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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